9-Aminomethyl-9,10-dihydroanthracene
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Overview
Description
C-(9,10-Dihydro-anthracen-9-yl)-methylamine: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a methylamine group attached to the 9,10-dihydro-anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reduction of anthracene using sodium/ethanol or magnesium, which yields 9,10-dihydro-anthracene . This intermediate can then be reacted with formaldehyde and ammonium chloride to introduce the methylamine group, forming C-(9,10-Dihydro-anthracen-9-yl)-methylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reduction of anthracene is typically carried out in large reactors, and the subsequent introduction of the methylamine group is performed using continuous flow processes to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
C-(9,10-Dihydro-anthracen-9-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated anthracene derivatives.
Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
C-(9,10-Dihydro-anthracen-9-yl)-methylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of C-(9,10-Dihydro-anthracen-9-yl)-methylamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: Another derivative of anthracene with hydroxyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.
Uniqueness
C-(9,10-Dihydro-anthracen-9-yl)-methylamine is unique due to the presence of the methylamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides a versatile handle for further chemical modifications .
Biological Activity
9-Aminomethyl-9,10-dihydroanthracene (AMDA) is a compound of significant interest due to its biological activity, particularly as a selective antagonist at the 5-HT2A serotonin receptor. This article explores the pharmacological properties, binding affinities, and potential therapeutic applications of AMDA and its derivatives.
Chemical Structure and Properties
AMDA is an anthracene derivative characterized by a tricyclic structure with an aminomethyl group. Its conformational rigidity and specific steric arrangements contribute to its interaction with biological targets.
Binding Affinity Studies
Research has shown that AMDA and its analogs exhibit varying affinities for the 5-HT2A receptor, which is crucial for understanding their pharmacodynamics.
Table 1: Binding Affinities of AMDA Derivatives at 5-HT2A Receptor
Compound | Binding Affinity (K_i, nM) | Selectivity Ratio (5-HT2A/H1) |
---|---|---|
This compound | 10 | >100 |
3-Methoxy-AMDA | 21 | >100 |
4-Methoxy-AMDA | Not specified | Not specified |
N-Phenylalkyl-AMDA | Weak affinity | Not specified |
AMDA interacts with the 5-HT2A receptor through distinct binding sites. Computational modeling has suggested that the methoxy groups on AMDA derivatives can form hydrogen bonds with receptor sidechains, influencing their binding efficacy. The interaction dynamics reveal that certain substitutions enhance receptor affinity, indicating a structure-activity relationship (SAR) that is critical for drug design.
Case Studies
- Serotonergic Activity : In studies examining the serotonergic effects of AMDA, it was found to exhibit high selectivity for the 5-HT2A receptor over H1 receptors. This selectivity is beneficial for minimizing side effects commonly associated with non-selective agents.
- Therapeutic Potential : AMDA has been investigated for its potential in treating various neuropsychiatric conditions, including depression and anxiety disorders. Its ability to modulate serotonin pathways positions it as a candidate for further clinical evaluation.
- Analog Development : Research into methoxy-substituted derivatives of AMDA has demonstrated differential binding affinities at the 5-HT2A receptor. For example, compounds with methoxy groups at different positions exhibited varied potencies, suggesting that fine-tuning these substitutions could optimize therapeutic outcomes.
Properties
CAS No. |
22136-76-1 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
9,10-dihydroanthracen-9-ylmethanamine |
InChI |
InChI=1S/C15H15N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2 |
InChI Key |
GEICAQNIOJFRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)CN |
Origin of Product |
United States |
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